(Z)-ethyl 2-((cyclopropanecarbonyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(cyclopropanecarbonylimino)-3-(2-ethoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-3-24-15(21)10-20-13-8-7-12(17(23)25-4-2)9-14(13)26-18(20)19-16(22)11-5-6-11/h7-9,11H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYRRAXVFIXXGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)C(=O)OCC)SC1=NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-Ethyl 2-((cyclopropanecarbonyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a benzo[d]thiazole moiety, which is known for its diverse biological activities. The presence of the cyclopropanecarbonyl group and the ethoxy-oxoethyl substituent contributes to its unique properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Heat Shock Protein 90 (Hsp90) :
- Induction of Apoptosis :
- Antiproliferative Activity :
Research Findings and Case Studies
Several studies have investigated the biological activities associated with compounds structurally related to this compound:
Comparative Analysis
The following table compares the biological activities of this compound with other similar compounds:
| Compound | Hsp90 Inhibition | Antiproliferative Activity (IC50 μM) | Induction of Apoptosis |
|---|---|---|---|
| Target Compound | Yes | TBD | Yes |
| Compound A | Yes | 3.9 | Yes |
| Compound B | No | 10.5 | No |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Compounds containing the benzothiazole moiety have been investigated for their ability to inhibit heat shock protein 90 (Hsp90), which is crucial in cancer cell proliferation. Studies have shown that derivatives of benzothiazole exhibit low micromolar antiproliferative activities against various cancer cell lines, including MCF-7 breast cancer cells . The incorporation of cyclopropanecarbonyl groups may enhance the binding affinity and specificity of these compounds towards Hsp90.
-
Antimicrobial Properties :
- Research indicates that benzothiazole derivatives possess antimicrobial activity against a range of pathogens. The structural modifications in (Z)-ethyl 2-((cyclopropanecarbonyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate could potentially improve its efficacy as an antimicrobial agent .
- Anti-inflammatory Effects :
Agricultural Chemistry Applications
- Pesticide Development :
- The unique structure of this compound may be leveraged in the development of novel pesticides. Its potential bioactivity could provide a basis for creating effective agrochemicals with lower environmental impact compared to traditional compounds.
Material Science Applications
- Polymer Chemistry :
- The compound's ability to form stable complexes with metals can be explored in polymer synthesis, particularly in creating materials with enhanced thermal and mechanical properties. Research into the polymerization processes involving benzothiazole derivatives has shown promise in producing high-performance materials .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The target compound shares a benzo[d]thiazole core with derivatives reported by Zhao-Hui Hou et al. (). Key differences lie in the substituents:
- Compound : (Z)-Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Features a 3,4,5-trimethoxybenzylidene group (electron-rich, lipophilic) and a 4-methoxyphenyl substituent.
- Compound : Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Contains a 4-chlorophenyl group (electron-withdrawing) and a methoxycarbonylmethylene moiety.
Research Findings and Implications
Structural Similarity and Virtual Screening
Compound similarity assessments () highlight the importance of the benzo[d]thiazole core for maintaining bioactivity. However, substituent variations significantly alter properties:
Stability and Reactivity
Ethoxy esters may confer hydrolytic stability over methoxy groups under physiological conditions.
Q & A
Q. What synthetic strategies are recommended for constructing the benzo[d]thiazole core in this compound?
The benzo[d]thiazole scaffold can be synthesized via cyclization reactions using substituted thiourea derivatives or thioamide precursors. For example, hydrogenation of 3-substituted benzyl-6-amino-2,3-dihydrobenzo[d]thiazol-2-one derivatives in ethanol/THF mixtures with 10% Pd/C catalyst under 35 psi hydrogen pressure yields intermediates for further functionalization . Additionally, oximation and alkylation steps (e.g., using cyanoacetamide and phosphorus oxychloride) can introduce imino and ethoxy groups, as demonstrated in analogous thiadiazole syntheses .
Q. How can researchers verify the stereochemical (Z)-configuration of the imino group?
The (Z)-configuration is confirmed via -NMR coupling constants and NOE (Nuclear Overhauser Effect) analysis. For example, in structurally similar thiazolo[3,2-a]pyrimidine derivatives, the coupling constant between the imino proton and adjacent methylene group (<2 Hz) and NOE correlations between the imino proton and cyclopropane carbonyl group validate the (Z)-geometry .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : - and -NMR to confirm substituent positions and electronic environments (e.g., ethoxy groups at δ ~1.3–1.5 ppm for , ~60–65 ppm for ) .
- HRMS (High-Resolution Mass Spectrometry) : To validate molecular weight and fragmentation patterns (e.g., experimental vs. calculated m/z values within 3 ppm error) .
- IR spectroscopy : To identify carbonyl stretches (e.g., 1700–1750 cm for ester and cyclopropanecarbonyl groups) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound’s biological activity?
SAR studies should systematically modify substituents (e.g., cyclopropanecarbonyl, ethoxy, or benzothiazole groups) and evaluate effects on target binding or inhibition. For example:
- Replace the cyclopropanecarbonyl group with other acyl moieties (e.g., benzoyl, acetyl) to assess steric/electronic impacts .
- Compare bioactivity of (Z)- vs. (E)-isomers to determine stereochemical selectivity .
- Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with analogs from patent literature (e.g., compounds 15, 25, 35 in ) to identify pharmacophoric features .
Q. What experimental approaches resolve contradictions in biological data across similar compounds?
Contradictions may arise from differing substituent effects or assay conditions. To address this:
- Perform dose-response assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability .
- Use molecular docking to correlate substituent modifications (e.g., electron-withdrawing vs. donating groups) with target binding affinities .
- Validate results with orthogonal assays (e.g., SPR for binding kinetics alongside cell-based viability assays) .
Q. How can mechanistic studies elucidate the role of the cyclopropanecarbonyl group in reactivity?
The cyclopropane ring’s strain and electronic effects can be probed via:
- Kinetic isotope effects (KIE) : Compare reaction rates using - vs. -labeled cyclopropane derivatives.
- DFT (Density Functional Theory) calculations : Model transition states to assess how ring strain influences nucleophilic attack at the imino group .
- Cross-coupling reactions : Test palladium-catalyzed functionalization (e.g., Suzuki-Miyaura) to evaluate steric hindrance from the cyclopropane moiety .
Q. What strategies optimize yield in multicomponent reactions involving this compound?
To improve efficiency:
- Use HFIP (1,1,1,3,3,3-hexafluoroisopropanol) as a solvent, which enhances electrophilicity of intermediates and reduces side reactions (e.g., 22% yield achieved for a tetrahydrobenzo[b]thiophene analog) .
- Incorporate 3 Å molecular sieves to scavenge water and stabilize reactive intermediates .
- Screen catalysts (e.g., Sc(OTf)) for accelerating imino group formation .
Methodological Considerations
- Safety protocols : Handle this compound under inert atmospheres (N/Ar) due to potential instability of imino and thiazole groups. Use PPE (gloves, goggles) and follow hazard codes (e.g., H315 for skin irritation) .
- Data validation : Replicate key findings (e.g., stereochemical assignments) using independent labs or analytical platforms to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
